2-Fluoro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
2-Fluoro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in carbon-carbon coupling reactions. The presence of fluorine and boron atoms in the structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reactionThe reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.
Coupling Reactions: The boronic acid pinacol ester group makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Development: The fluorine atom enhances the biological activity and stability of pharmaceutical compounds.
Cancer Treatment: Boronic acid derivatives are explored for their potential in boron neutron capture therapy (BNCT).
Industry:
Material Science: Used in the development of advanced materials with unique properties.
Electronics: Employed in the synthesis of organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Fluoro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The fluorine atom enhances the compound’s affinity for biological targets, increasing its efficacy and stability .
Comparison with Similar Compounds
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Bromo-2-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: The presence of both fluorine and boronic acid groups in 2-Fluoro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide imparts unique reactivity and stability, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
2-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)10-7-8-12(17)11(9-10)13(19)18(5)6/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTSARDAHQDVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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